1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone
Overview
Description
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone is a complex organic compound with a unique structure that includes a hexahydroindolizinone core, a methyl group, and a tolylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizinone Core: This step involves the cyclization of a suitable precursor to form the hexahydroindolizinone core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Tolylsulfinyl Group: The tolylsulfinyl group is introduced through sulfoxidation reactions, often using reagents like tolyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tolylsulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted indolizinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone involves its interaction with specific molecular targets. The tolylsulfinyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfonyl)-5-indolizinone: This compound is similar but has a sulfonyl group instead of a sulfinyl group.
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylthio)-5-indolizinone: This compound has a thio group instead of a sulfinyl group.
Uniqueness
1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(7S)-7-methyl-8-(4-methylphenyl)sulfinyl-2,3,6,7-tetrahydro-1H-indolizin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-13(8-6-11)20(19)16-12(2)10-15(18)17-9-3-4-14(16)17/h5-8,12H,3-4,9-10H2,1-2H3/t12-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRMLXQFNJYHBC-SVZXGPMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926485 | |
Record name | 7-Methyl-8-(4-methylbenzene-1-sulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129762-22-7 | |
Record name | 1,2,3,5,6,7-Hexahydro-7-methyl-8-(4-tolylsulfinyl)-5-indolizinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-8-(4-methylbenzene-1-sulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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